molecular formula C15H16F3N5O2 B6980867 1-[(2-Methyltriazol-4-yl)methyl]-3-[1-[3-(trifluoromethoxy)phenyl]cyclopropyl]urea

1-[(2-Methyltriazol-4-yl)methyl]-3-[1-[3-(trifluoromethoxy)phenyl]cyclopropyl]urea

Cat. No.: B6980867
M. Wt: 355.31 g/mol
InChI Key: SNPDCMTYFSSZBQ-UHFFFAOYSA-N
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Description

1-[(2-Methyltriazol-4-yl)methyl]-3-[1-[3-(trifluoromethoxy)phenyl]cyclopropyl]urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, a cyclopropyl group, and a trifluoromethoxyphenyl moiety, which contribute to its distinctive properties.

Properties

IUPAC Name

1-[(2-methyltriazol-4-yl)methyl]-3-[1-[3-(trifluoromethoxy)phenyl]cyclopropyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N5O2/c1-23-20-9-11(22-23)8-19-13(24)21-14(5-6-14)10-3-2-4-12(7-10)25-15(16,17)18/h2-4,7,9H,5-6,8H2,1H3,(H2,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPDCMTYFSSZBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=CC(=N1)CNC(=O)NC2(CC2)C3=CC(=CC=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Methyltriazol-4-yl)methyl]-3-[1-[3-(trifluoromethoxy)phenyl]cyclopropyl]urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction using a suitable cyclopropylating agent.

    Attachment of the Trifluoromethoxyphenyl Moiety: This step involves the coupling of the trifluoromethoxyphenyl group to the triazole ring, often using a palladium-catalyzed cross-coupling reaction.

    Formation of the Urea Linkage: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Methyltriazol-4-yl)methyl]-3-[1-[3-(trifluoromethoxy)phenyl]cyclopropyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium azide in DMF.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives, potentially altering the triazole ring or cyclopropyl group.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

1-[(2-Methyltriazol-4-yl)methyl]-3-[1-[3-(trifluoromethoxy)phenyl]cyclopropyl]urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-Methyltriazol-4-yl)methyl]-3-[1-[3-(trifluoromethoxy)phenyl]cyclopropyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The triazole ring and trifluoromethoxyphenyl moiety are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Methyltriazol-4-yl)methyl]-3-[1-[3-(trifluoromethoxy)phenyl]cyclopropyl]amine
  • 1-[(2-Methyltriazol-4-yl)methyl]-3-[1-[3-(trifluoromethoxy)phenyl]cyclopropyl]carbamate

Uniqueness

1-[(2-Methyltriazol-4-yl)methyl]-3-[1-[3-(trifluoromethoxy)phenyl]cyclopropyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethoxyphenyl moiety, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

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